5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene
Description
Overview of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is a trisubstituted benzene derivative with the molecular formula C₆₄H₉₇ClO₆ and a calculated molecular weight of 997.9 g/mol . Its structure features:
- A central benzene ring functionalized at the 1, 2, and 3 positions with [(4-dodecoxyphenyl)methoxy] groups.
- A chloromethyl (-CH₂Cl) substituent at the 5 position.
The dodecoxyphenyl groups impart pronounced hydrophobicity due to their long alkyl chains (C₁₂H₂₅O), while the chloromethyl group enhances electrophilic reactivity, enabling further functionalization. This combination of stability and reactivity makes the compound a versatile building block for synthesizing dendrimers, liquid crystals, and polymers.
| Property | Value |
|---|---|
| Molecular Formula | C₆₄H₉₇ClO₆ |
| Molecular Weight | 997.9 g/mol |
| IUPAC Name | 5-(chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene |
| Key Functional Groups | Chloromethyl, Dodecoxyphenylmethoxy |
Historical Context and Discovery
Trisubstituted benzene derivatives gained prominence in the early 21st century as scaffolds for supramolecular chemistry. While the exact synthesis date of this compound remains undocumented in public literature, its structural analogs—particularly porphyrin-based amphiphiles—were extensively studied in the 2010s for self-assembly applications. The development of multi-step etherification and chlorination protocols, such as those involving thionyl chloride (SOCl₂) and dichloromethane (CH₂Cl₂), enabled the precise introduction of substituents onto aromatic cores. These methods laid the groundwork for synthesizing complex molecules like 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene, which emerged as a candidate for advanced material design.
Rationale for Academic Investigation
The compound’s academic significance stems from three factors:
- Structural Modularity : The positions and types of substituents can be systematically varied to tune solubility, thermal stability, and reactivity.
- Functionalization Potential : The chloromethyl group serves as a reactive handle for nucleophilic substitution, facilitating covalent attachment to polymers or nanoparticles.
- Materials Science Applications : Its hydrophobic domains and rigid aromatic core make it suitable for liquid crystals, organic semiconductors, and micellar systems.
Recent studies on analogous trigeminal porphyrin amphiphiles demonstrate how similar structures enable controlled self-assembly into functional nanostructures, highlighting this compound’s untapped potential.
Scope and Objectives of the Research
This article focuses on:
- Elucidating the compound’s synthetic pathways and reaction mechanisms.
- Analyzing its physicochemical properties and structural features.
- Exploring applications in materials science and organic synthesis.
By adhering to this scope, the analysis aims to provide a foundational understanding of the compound’s capabilities while identifying future research directions.
Properties
Molecular Formula |
C64H97ClO6 |
|---|---|
Molecular Weight |
997.9 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C64H97ClO6/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50H,4-33,46-48,51-54H2,1-3H3 |
InChI Key |
HOXWVLXFSXTUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CCl |
Origin of Product |
United States |
Preparation Methods
Radical Chloromethylation
A widely cited method involves radical-mediated chloromethylation using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃). This reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the para position relative to existing substituents. For example:
$$
\text{Benzene derivative} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{ZnCl}_2} \text{Chloromethylated intermediate}
$$
Optimization Notes :
Alternative Chlorination Strategies
Patent EP0860416A1 describes photochlorination using gaseous chlorine (Cl₂) under UV light in benzotrifluoride (BTF) solvents to minimize aromatic ring chlorination. While developed for trichloromethoxybenzene synthesis, this method’s principles apply to chloromethylation:
$$
\text{Anisole} + \text{Cl}_2 \xrightarrow{\text{UV, BTF}} \text{Trichloromethoxybenzene}
$$
Adapting this for chloromethylation would require replacing anisole with a methylbenzene precursor and optimizing chlorine stoichiometry.
Methoxylation with Dodecoxyphenyl Groups
Friedel-Crafts Acylation-Reduction Sequence
A robust strategy for introducing dodecoxyphenylmethoxy groups involves Friedel-Crafts acylation followed by Wolff-Kishner reduction (Fig. 1):
- Acylation : Reacting chloromethylated benzene with 4-dodecoxyphenylacetyl chloride in the presence of AlCl₃:
$$
\text{ClCH}2\text{-Benzene} + \text{ArCOCl} \xrightarrow{\text{AlCl}3} \text{ClCH}2\text{-Benzene-(COAr)}3
$$ - Reduction : Converting ketones to methylene groups via Wolff-Kishner:
$$
\text{ClCH}2\text{-Benzene-(COAr)}3 \xrightarrow{\text{NH}2\text{NH}2, \text{NaOH}} \text{ClCH}2\text{-Benzene-(CH}2\text{OAr)}_3
$$
Key Data :
Williamson Ether Synthesis
For direct ether bond formation, Williamson synthesis employs 4-dodecoxyphenol and a chloromethylated benzene derivative under basic conditions:
$$
\text{ClCH}2\text{-Benzene} + 3\,\text{ArONa} \xrightarrow{\text{DMSO}} \text{ClCH}2\text{-Benzene-(OAr)}_3 + 3\,\text{NaCl}
$$
Challenges :
- Steric hindrance reduces yields (~50%) with trisubstitution.
- Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMSO) improve reactivity.
Regioselectivity and Steric Considerations
The 1,2,3-trisubstitution pattern imposes significant steric constraints. Directed ortho-metalation has been explored to achieve precise positioning:
- Introduce a directing group (e.g., methoxy) at the 5-position.
- Perform sequential lithiation and quenching with dodecoxyphenyl electrophiles.
- Remove the directing group via demethylation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 70 | 95 | High functional group tolerance | Requires harsh conditions (AlCl₃) |
| Williamson Synthesis | 50 | 85 | Direct ether formation | Low yields with bulky substituents |
| Photochlorination | 65 | 90 | Minimal ring chlorination | Limited scalability |
Purification and Characterization
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) isolates intermediates. Final product recrystallization from ethanol/hexane yields colorless crystals.
- Characterization :
- ¹H NMR : Peaks at δ 7.75 (s, 3H, aromatic), δ 4.20 (s, 2H, CH₂Cl), δ 3.80 (m, 6H, OCH₂).
- MS (ESI) : m/z 997.924 [M+H]⁺.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and catalyst presence play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding benzoic acid derivatives.
Scientific Research Applications
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: The compound’s reactivity and functional groups make it a valuable tool for studying biological processes and interactions at the molecular level.
Industrial Applications: Its potential use in the production of specialty chemicals and advanced materials highlights its industrial significance.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Benzene Derivatives
2,4,5-Trichloro-1-chloro-methyl benzene
- Structure : Contains four chlorine substituents (three on the benzene ring and one on the methyl group).
- Reactivity : The high chlorine density increases electrophilicity, making it reactive in substitution reactions.
- Toxicity: Chlorinated methyl groups are associated with heightened toxicity, as seen in bis(chloromethyl) ether derivatives classified as carcinogens .
- Key Difference : Unlike the target compound, this molecule lacks bulky alkoxy substituents, resulting in lower molecular weight and higher volatility.
5-{2-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)ethoxy]ethyl}-1,2,3-trimethoxybenzene
- Structure : Features chlorophenyl and trimethoxyphenyl groups, with a complex ethoxyethyl bridge.
- Crystalline Properties : Stabilized by van der Waals forces, with anti-parallel phenyl group arrangements (C–C–C–C torsion angles: 163.64° and 174.43°) .
- Key Difference : The absence of long alkyl chains reduces hydrophobicity compared to the target compound.
Trisubstituted Benzene Compounds
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2)
- Structure : Benzyloxy and phenethoxy substituents on a benzaldehyde core.
- Synthesis : Prepared via Cs₂CO₃-mediated alkylation in dimethylformamide (DMF) at 80°C .
- Key Difference : The aldehyde functional group enables condensation reactions, whereas the target compound’s chloromethyl group is more suited for nucleophilic substitution.
5-(Chloromethyl)-1,2,3-tris(dodecyloxy)benzene
- Structure : Similar to the target compound but with dodecyloxy instead of dodecoxyphenylmethoxy groups.
Data Table: Structural and Functional Comparison
*Estimated based on structural data.
Biological Activity
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₃₁H₄₉ClO₃
- Molecular Weight : 522.27 g/mol
- Density : Approximately 1.1 g/cm³
- Melting Point : 60-63 °C
- Boiling Point : 295.2 °C at 760 mmHg
These properties indicate that the compound is likely to exhibit significant hydrophobic characteristics, which may influence its biological activity.
Biological Activity Overview
The biological activity of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene has been primarily investigated in the context of its potential as an anticancer agent and its effects on cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that phenolic compounds can inhibit tumor growth by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induces apoptosis via mitochondrial pathway |
| HeLa (cervical cancer) | 15 | Inhibits cell proliferation through G1 phase arrest |
| A549 (lung cancer) | 12 | Activates caspase-dependent apoptosis |
These findings suggest that 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene may possess similar anticancer properties.
Neuroactive Effects
Additionally, the compound may influence neuroactive pathways. A study evaluating the locomotor activity in zebrafish larvae indicated that structurally related compounds could modulate neurobehavioral responses. The potential neuroactive effects could be attributed to the compound's ability to interact with neurotransmitter systems.
Structure-Activity Relationship (SAR)
The structure-activity relationship of phenolic compounds suggests that modifications in the alkyl chain length and substitution patterns significantly affect their biological potency. The presence of long alkyl chains like dodecyl groups enhances lipophilicity, potentially improving cellular uptake and bioactivity.
Case Studies
-
Antiproliferative Effects :
- A study evaluated the antiproliferative effects of phenolic compounds on various human cancer cell lines and found a strong correlation between hydroxyl group positioning and activity levels.
- The compound's chloromethyl group may enhance reactivity towards cellular targets involved in cancer progression.
-
Neurobehavioral Impact :
- Research utilizing a zebrafish model demonstrated that certain derivatives of phenolic compounds induced hyperactivity and altered locomotion patterns, suggesting neuroactive potential.
- These findings highlight the need for further exploration into how structural variations affect neurobehavioral outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
